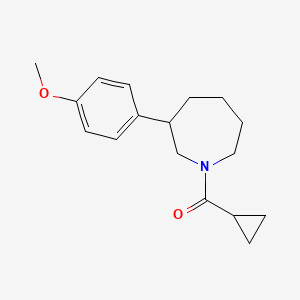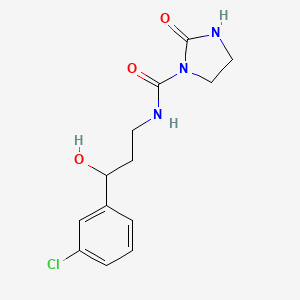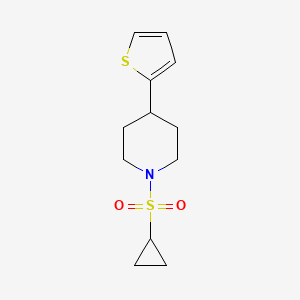![molecular formula C11H12ClFN2 B2775983 [3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287297-97-4](/img/structure/B2775983.png)
[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine, also known as CFPH, is a chemical compound that has been studied for its potential applications in scientific research. CFPH is a hydrazine derivative that has been synthesized using various methods, and it has been shown to have interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of [3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth and survival, and its dysregulation has been implicated in the development of cancer. This compound has been shown to inhibit this pathway, which can lead to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, this compound has also been shown to have interesting biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an increase in acetylcholine levels, which can have various physiological effects.
Advantages and Limitations for Lab Experiments
[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and induce apoptosis. It is also relatively easy to synthesize, and it has been shown to have good purity. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Future Directions
There are several future directions for research on [3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine. One area of interest is the development of derivatives of this compound that may have improved efficacy or selectivity. Another area of interest is the investigation of the mechanism of action of this compound, which could provide insights into its potential applications in cancer research. Finally, the evaluation of this compound in animal models of cancer could provide important information on its potential as a therapeutic agent.
Synthesis Methods
[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been synthesized using various methods, including the reaction of 2-chloro-5-fluorobenzaldehyde with bicyclo[1.1.1]pentan-1-amine, followed by the reaction with hydrazine hydrate. Another method involves the reaction of 2-chloro-5-fluorobenzaldehyde with bicyclo[1.1.1]pentan-1-amine, followed by the reaction with hydrazine monohydrate. Both methods have been shown to yield this compound with good purity.
Scientific Research Applications
[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that can prevent the spread of cancer.
properties
IUPAC Name |
[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2/c12-9-2-1-7(13)3-8(9)10-4-11(5-10,6-10)15-14/h1-3,15H,4-6,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAGTEQRLDWYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)C3=C(C=CC(=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2775902.png)
![2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2775903.png)



![(Z)-5-chloro-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2775909.png)
![(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/no-structure.png)

![Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2775913.png)
![(E)-{1-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-2-(4-fluorobenzenesulfonyl)ethylidene}(methoxy)amine](/img/structure/B2775914.png)
![N-(2-(diethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2775915.png)
![5-(3-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2775921.png)

